molecular formula C15H18N4OS B2585664 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1235278-90-6

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2585664
CAS No.: 1235278-90-6
M. Wt: 302.4
InChI Key: BXPDMOIBHUWWHL-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a combination of pyrimidine, piperidine, and thiophene moieties

Biochemical Analysis

Biochemical Properties

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase B (PKB or Akt), which is a key component in cell signaling pathways . The interaction with PKB involves binding to the ATP-binding site, leading to inhibition of the kinase activity. This inhibition can affect downstream signaling pathways, influencing cell proliferation and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, this compound can induce apoptosis in cancer cells, thereby reducing cell proliferation . Additionally, it affects the phosphorylation status of various substrates involved in cell cycle regulation and metabolism, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell survival and proliferation pathways. The binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged anti-proliferative effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of metabolites that are excreted through the urine. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues. The localization and accumulation of the compound in target tissues are crucial for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPDMOIBHUWWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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